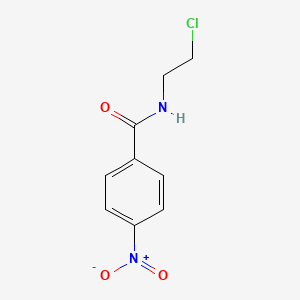

n-(2-Chloroethyl)-4-nitrobenzamide

Vue d'ensemble

Description

N-(2-Chloroethyl)-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group attached to a benzene ring and an amide linkage with a 2-chloroethyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Step 1: Activation of 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

Step 2: Addition of 2-chloroethylamine to the activated 4-nitrobenzoic acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Chloroethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

Reduction: Formation of N-(2-aminoethyl)-4-nitrobenzamide.

Oxidation: Formation of oxidized derivatives, potentially leading to ring-opening products.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-(2-Chloroethyl)-4-nitrobenzamide is primarily investigated for its potential as an anticancer agent . The compound acts by forming DNA adducts, which disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells, making it a candidate for cancer therapy. Studies have shown that similar compounds exhibit cytotoxicity under hypoxic conditions, enhancing their efficacy in tumor environments where oxygen levels are low .

Mechanism of Action

The compound's mechanism involves the alkylation of DNA bases, resulting in the formation of harmful DNA adducts. This process is essential for its anticancer properties, as it can lead to significant cell death in cancerous tissues. Additionally, the release of nitric oxide (NO) from related nitrosoureas has been identified as a viable pathway contributing to their anticancer activity. NO can induce cell cycle arrest at higher concentrations, further supporting the therapeutic potential of these compounds .

Biological Research

DNA Damage Studies

In biological research, this compound is utilized to study DNA damage and repair mechanisms . Its ability to induce DNA lesions makes it a valuable tool for understanding how cells respond to genotoxic stress and the pathways involved in DNA repair. Researchers have employed this compound to elucidate the cellular responses to alkylating agents and their implications for cancer treatment strategies.

Materials Science

Development of Novel Materials

this compound has also found applications in materials science , particularly in developing new materials with specific electronic or optical properties. The compound's unique chemical structure allows it to be used as an intermediate in synthesizing complex organic molecules, which can lead to innovative applications in electronics and photonics.

Industrial Applications

Chemical Intermediates

In industrial settings, this compound serves as an intermediate for synthesizing other organic compounds. Its versatility allows it to be incorporated into various chemical processes, contributing to the production of herbicides, adhesives, and foams . The compound's stability and reactivity make it suitable for large-scale production methods that optimize yield and efficiency.

Study 1: Anticancer Efficacy

A study examining the cytotoxic effects of this compound on human breast (MCF-7) and lung (A549) adenocarcinoma cell lines demonstrated significant activity. The IC50 values ranged from 38–95 µM, indicating that the compound effectively targets cancer cells while sparing normal cells .

Study 2: Mechanistic Insights

Research into the mechanistic pathways of N-(2-Chloroethyl)-N-nitrosoureas revealed that NO release plays a crucial role in their anticancer activity. The study highlighted how this pathway could enhance the efficacy of treatments under hypoxic conditions commonly found in tumors .

Mécanisme D'action

The mechanism of action of N-(2-Chloroethyl)-4-nitrobenzamide involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

N-(2-Chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.

Bis(2-chloroethyl)amine: A nitrogen mustard compound with alkylating properties.

4-Nitrobenzamide: A simpler analog without the chloroethyl group, used in various chemical syntheses.

Uniqueness: N-(2-Chloroethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a chloroethyl group, which confer distinct reactivity and biological activity. Its dual functionality allows for diverse chemical modifications and potential therapeutic applications.

Activité Biologique

N-(2-Chloroethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is part of a class of compounds known as nitrosoureas, which are characterized by their ability to alkylate DNA. This mechanism is crucial for their cytotoxic effects, particularly against rapidly dividing cancer cells. The chloroethyl group is known to form reactive intermediates that can lead to DNA damage, thereby inhibiting cell division and promoting apoptosis in tumor cells.

The primary mechanism by which this compound exerts its biological effects is through alkylation of DNA . The compound's chloroethyl moiety can generate highly reactive species that interact with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This process is similar to other alkylating agents used in chemotherapy.

Key Mechanistic Insights

- Nitric Oxide (NO) Release : Recent studies suggest that N-(2-chloroethyl)-N-nitrosoureas may release nitric oxide, which could play a role in their anticancer activity. The release of NO has been linked to cell cycle arrest in cancer cell lines such as A549, indicating a potential pathway for the compound's effectiveness against tumors .

- Cell Cycle Arrest : Research has shown that treatment with this compound leads to significant DNA damage, resulting in G2/M phase arrest in cancer cells. This was evidenced by flow cytometry analyses demonstrating altered DNA content following treatment .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).

- Cytotoxicity : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

A notable case study involved the comparison of this compound with other alkylating agents:

- Comparison with BCNU : In head-to-head comparisons, this compound showed superior activity against certain cancer types compared to BCNU (Carmustine), highlighting its potential as a more effective therapeutic agent .

Data Tables

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.0 | A549 | DNA alkylation |

| BCNU | 10.0 | A549 | DNA alkylation |

| Nimustine | 7.5 | MCF-7 | DNA alkylation |

Discussion

The biological activity of this compound suggests it could be a promising candidate for further development as an anticancer agent. Its ability to induce DNA damage through alkylation and potentially release nitric oxide adds complexity to its mechanism of action.

Propriétés

IUPAC Name |

N-(2-chloroethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSIFUDFKRJWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287119 | |

| Record name | n-(2-chloroethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51816-15-0 | |

| Record name | NSC49011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-chloroethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.